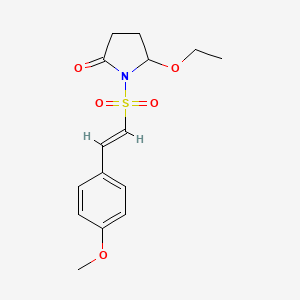

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine

Description

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a pyrrolidine derivative characterized by a 2-oxo-pyrrolidine core substituted at position 1 with a 4-methoxystyrenesulphonyl group and at position 5 with an ethoxy moiety.

Properties

CAS No. |

114485-78-8 |

|---|---|

Molecular Formula |

C15H19NO5S |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

5-ethoxy-1-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylpyrrolidin-2-one |

InChI |

InChI=1S/C15H19NO5S/c1-3-21-15-9-8-14(17)16(15)22(18,19)11-10-12-4-6-13(20-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3/b11-10+ |

InChI Key |

CMDRHQMJVGPJMF-ZHACJKMWSA-N |

Isomeric SMILES |

CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxystyrene with sulfonyl chloride to form 4-methoxystyrenesulfonyl chloride. This intermediate is then reacted with 2-oxo-5-ethoxypyrrolidine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Scientific Research Applications

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the sulfonyl and methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

Key Compounds:

(±)1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine (): Substituents: Position 1 = benzenesulphonyl; Position 5 = ethoxy. Molecular Formula: C₁₃H₁₅NO₄S. Monoisotopic Mass: 281.07217 Da. Conformation: Adopts a half-chair conformation due to steric and electronic effects of the sulfonyl group .

1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine (): Substituents: Position 1 = styrenesulphonyl (lacking 4-methoxy); Position 5 = ethoxy. Molecular Formula: C₁₅H₁₉NO₄S. Monoisotopic Mass: 309.1035 Da. Key Difference: Absence of 4-methoxy on styrenesulphonyl reduces electron-donating effects compared to the target compound .

1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine (Target): Substituents: Position 1 = 4-methoxystyrenesulphonyl; Position 5 = ethoxy. Molecular Formula: Likely C₁₆H₂₁NO₅S (estimated based on analogs). Monoisotopic Mass: ~325.11 Da (estimated). Unique Feature: The 4-methoxy group may enhance solubility and modulate receptor interactions compared to non-substituted styrenesulphonyl analogs .

Table 1: Structural Comparison

| Compound Name | Position 1 Substituent | Position 5 Substituent | Molecular Formula | Mass (Da) |

|---|---|---|---|---|

| (±)1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine | Benzenesulphonyl | Ethoxy | C₁₃H₁₅NO₄S | 281.07 |

| 1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine | Styrenesulphonyl | Ethoxy | C₁₅H₁₉NO₄S | 309.10 |

| Target Compound | 4-Methoxystyrenesulphonyl | Ethoxy | C₁₆H₂₁NO₅S* | ~325.11* |

*Estimated based on structural analogs.

Influence of Substituents on Conformation and Activity

- Sulfonyl Group Variations: Benzenesulphonyl () vs. Styrenesulphonyl () vs. 4-Methoxystyrenesulphonyl: The vinyl group in styrenesulphonyl introduces rigidity, while the 4-methoxy addition may enhance steric effects .

Position 5 Substituents :

Broader Structural Analogues

- 1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Features a fluorophenyl and methoxybenzylamide group. Highlights the role of methoxy groups in modulating aromatic interactions, though its carboxamide functionality diverges from the sulfonyl focus of the target compound .

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate ():

- Contains a 4-methoxyphenyl group but within an azetidine (4-membered ring) system.

- Demonstrates how ring size (azetidine vs. pyrrolidine) impacts conformational stability and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.